An In-depth Technical Guide to the Chemical Properties and Applications of (1,10-Phenanthroline-2,9-diyl)dimethanol
An In-depth Technical Guide to the Chemical Properties and Applications of (1,10-Phenanthroline-2,9-diyl)dimethanol
Abstract: This technical guide provides a comprehensive overview of (1,10-Phenanthroline-2,9-diyl)dimethanol, a key heterocyclic organic compound. Arising from the functionalization of the well-studied 1,10-phenanthroline scaffold, this di-alcohol derivative possesses unique steric and electronic properties that make it a valuable ligand in coordination chemistry and a versatile building block in materials science and drug development. This document details its physicochemical properties, provides validated synthetic protocols, explores its coordination behavior, and discusses its current and potential applications for an audience of researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of 2,9-Substitution on the Phenanthroline Core
The 1,10-phenanthroline (phen) framework is a cornerstone in coordination chemistry, renowned for its rigid, planar structure and its capacity as a robust bidentate chelating agent for a vast array of metal ions.[1] Its derivatives have been extensively investigated for applications ranging from catalysis to medicinal chemistry.[2][3] A critical aspect of phenanthroline chemistry is the strategic functionalization of its backbone, particularly at the 2 and 9 positions, which are adjacent to the nitrogen donor atoms.
Substituents at these positions introduce significant steric hindrance, which fundamentally alters the ligand's coordination properties. The classic example is 2,9-dimethyl-1,10-phenanthroline (neocuproine), which exhibits high selectivity for copper(I) by favoring a tetrahedral coordination geometry, a stark contrast to the stable octahedral complexes formed by unsubstituted phenanthroline.[1][4]
(1,10-Phenanthroline-2,9-diyl)dimethanol, the subject of this guide, builds upon this principle. It replaces the methyl groups of neocuproine with hydroxymethyl (-CH₂OH) groups. This modification retains the critical steric bulk that influences coordination geometry while introducing reactive hydroxyl functionalities. These groups enhance polarity and provide valuable handles for subsequent chemical modifications, such as esterification or etherification, thereby expanding its utility as a molecular scaffold for more complex supramolecular structures, catalysts, and potential therapeutic agents.
Physicochemical and Spectroscopic Profile
(1,10-Phenanthroline-2,9-diyl)dimethanol is an achiral, solid organic compound. Its core properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (1,10-Phenanthroline-2,9-diyl)dimethanol | [5] |
| Synonyms | 2,9-Bis(hydroxymethyl)-1,10-phenanthroline | [5] |
| CAS Number | 78831-36-4 | [5] |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [5][6] |
| Molecular Weight | 240.26 g/mol | [5][6] |
| Appearance | Off-white to pale yellow solid (predicted) | - |
Molecular Structure
The molecule consists of a tricyclic aromatic 1,10-phenanthroline core with hydroxymethyl groups attached to the carbon atoms at positions 2 and 9.
Caption: Molecular structure of (1,10-Phenanthroline-2,9-diyl)dimethanol.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenanthroline rings, typically in the 7.5-9.0 ppm range with characteristic doublet and singlet patterns. A key diagnostic signal would be a singlet for the four methylene protons (-CH₂-) of the two hydroxymethyl groups, likely appearing around 4.5-5.0 ppm. A broad singlet or triplet corresponding to the two hydroxyl protons (-OH) would also be present, with its chemical shift being dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum will display signals for the twelve aromatic carbons of the phenanthroline core and a distinct signal for the methylene carbons (-CH₂OH) around 60-65 ppm. The absence of a carbonyl signal (>170 ppm) confirms the complete reduction from aldehyde or carboxylic acid precursors.
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Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretching absorption in the 3500–3200 cm⁻¹ region, characteristic of the hydroxyl groups. Aromatic C-H stretching will appear just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the heterocyclic rings will be observed in the 1600–1450 cm⁻¹ region. A prominent C-O stretching band is expected around 1050 cm⁻¹.
-
UV-Visible Spectroscopy: In solution, the compound is expected to exhibit strong absorption bands in the UV region (220-350 nm), which are attributable to π–π* electronic transitions within the conjugated aromatic system of the phenanthroline core.[7]
Synthesis and Purification Workflow
The most efficient synthesis of (1,10-Phenanthroline-2,9-diyl)dimethanol begins with the commercially available precursor 2,9-dimethyl-1,10-phenanthroline (neocuproine). The synthesis involves a two-step process: a controlled oxidation of the methyl groups to aldehydes, followed by a reduction to the desired di-alcohol.
Caption: Synthetic workflow from neocuproine to the target di-alcohol.
Detailed Experimental Protocol 1: Oxidation to 1,10-Phenanthroline-2,9-dicarbaldehyde
This protocol is adapted from established literature procedures for the oxidation of neocuproine.[2][8] The causality for using selenium dioxide (SeO₂) lies in its effectiveness for the selective oxidation of activated methyl groups, such as those adjacent to a heterocyclic ring, to aldehydes.
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Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine neocuproine (1.0 eq.) and selenium dioxide (2.2-2.5 eq.).
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Solvent Addition: Add a solvent mixture of 1,4-dioxane and water (e.g., 96:4 v/v). The volume should be sufficient to create a stirrable slurry (approx. 100 mL per gram of neocuproine). The presence of water is often catalytic for this oxidation.[8]
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Reaction: Heat the mixture to reflux (approx. 101°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% methanol in dichloromethane eluent). The reaction is typically complete within 2-4 hours.
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Workup: While still hot, filter the reaction mixture through a pad of Celite to remove the black selenium byproduct. Wash the filter cake with hot dioxane.
-
Isolation: Allow the filtrate to cool to room temperature, and then chill in an ice bath. The pale yellow product, 1,10-phenanthroline-2,9-dicarbaldehyde, will precipitate.
-
Purification & Validation: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product's identity and purity should be confirmed by ¹H NMR and melting point analysis, which should be consistent with literature values (m.p. 260-266 °C).[2]
Detailed Experimental Protocol 2: Reduction to (1,10-Phenanthroline-2,9-diyl)dimethanol
This protocol employs sodium borohydride (NaBH₄), a mild and selective reducing agent. Its choice is justified by its high chemoselectivity for reducing aldehydes to alcohols without affecting the aromatic heterocyclic core.
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Setup: Suspend the 1,10-phenanthroline-2,9-dicarbaldehyde (1.0 eq.) from the previous step in a mixture of methanol and dichloromethane (e.g., 1:1 v/v) in an appropriately sized flask equipped with a magnetic stirrer.
-
Reduction: Cool the suspension in an ice bath to 0°C. Add sodium borohydride (2.5-3.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C. The solid will gradually dissolve as the reaction proceeds.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor for the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride to destroy any excess NaBH₄.
-
Extraction: If a biphasic mixture is present, separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine all organic layers.
-
Purification & Validation: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from a methanol/ether mixture) or column chromatography on silica gel. The final product should be validated by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Coordination Chemistry and Reactivity
(1,10-Phenanthroline-2,9-diyl)dimethanol functions as a bidentate, N,N'-chelating ligand. The steric bulk of the hydroxymethyl groups at the 2,9-positions is the defining feature of its coordination behavior, preventing the formation of planar or standard octahedral complexes with many metal ions.
Caption: Chelation of a metal ion by the bidentate phenanthroline ligand.
This steric constraint forces a distorted, often pseudo-tetrahedral, geometry upon the resulting metal complex. This property is highly valuable for:
-
Stabilizing specific oxidation states: For example, like neocuproine, it is expected to preferentially stabilize Cu(I) over Cu(II).[9]
-
Creating chiral catalysts: The twisted geometry of its metal complexes can create a chiral environment around the metal center, which is a key principle in asymmetric catalysis.
-
Modulating redox potentials: The electronic properties of the ligand, combined with the enforced geometry, can fine-tune the redox potential of the coordinated metal ion.
Beyond its role as a ligand, the hydroxyl groups are reactive sites for further derivatization, allowing it to serve as a scaffold for constructing more elaborate molecules, such as the phenanthroline-dicarboxamides used in metal separation and sensing.[10]
Applications in Research and Drug Development
The unique combination of a sterically demanding chelating core and reactive peripheral groups makes this compound a platform molecule for several advanced applications.
Homogeneous and Photoredox Catalysis
Complexes of copper and other transition metals with 2,9-disubstituted phenanthrolines have been investigated as highly efficient photoredox catalysts.[11] The distorted tetrahedral geometry can lead to long-lived excited states, a desirable property for photocatalysis. (1,10-Phenanthroline-2,9-diyl)dimethanol provides a scaffold to synthesize new catalysts where the hydroxyl groups can be used to tune solubility or anchor the catalyst to a solid support.
Drug Development and Medicinal Chemistry
1,10-phenanthroline derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3] Their primary mechanisms of action often involve:
-
Inhibition of Metalloenzymes: By chelating essential metal ions (e.g., Zn²⁺) from the active sites of enzymes like metallopeptidases.[1][12]
-
DNA Intercalation: The planar aromatic system can insert between the base pairs of DNA, disrupting replication and transcription processes.[3]
(1,10-Phenanthroline-2,9-diyl)dimethanol is a promising starting point for drug design. The core phenanthroline provides the bioactive chelating function, while the hydroxyl groups can be conjugated to targeting moieties, polymers to improve pharmacokinetics, or other pharmacophores to create synergistic effects. Its metal complexes are also being explored as potential therapeutics, showing efficacy against infections like Pseudomonas aeruginosa.[13]
Materials Science and Supramolecular Chemistry
The rigid structure and defined coordination vectors make this ligand an excellent building block for creating coordination polymers and metal-organic frameworks (MOFs). The hydroxyl groups offer sites for hydrogen bonding, which can direct the self-assembly of these materials into predictable and functional architectures. Furthermore, its derivatives have been used to create fluorescent probes for the selective detection of metal ions, such as cadmium.[14][15]
Conclusion
(1,10-Phenanthroline-2,9-diyl)dimethanol is more than just another phenanthroline derivative; it is a strategically designed molecule that marries the steric control of 2,9-substitution with the synthetic versatility of hydroxyl functionalities. Its well-defined chemical properties, accessible synthesis, and predictable coordination behavior make it a powerful tool for chemists, materials scientists, and drug development professionals. As research continues to demand molecules with precise control over three-dimensional space and reactivity, the importance of scaffolds like this is set to grow, paving the way for new catalysts, smarter materials, and more effective therapeutic agents.
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